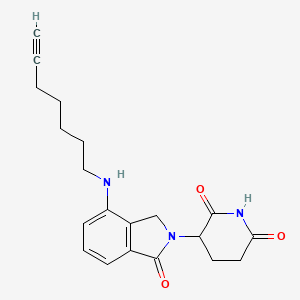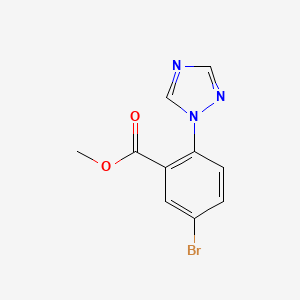
Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5th position and a triazole ring at the 2nd position of the benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl)benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the 5th position.
Triazole Formation: The brominated intermediate is then reacted with 1H-1,2,4-triazole under suitable conditions to form the desired product.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like copper(I) iodide to facilitate the triazole formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azide derivative, while oxidation might lead to the formation of a carboxylic acid derivative .
科学的研究の応用
Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of biological pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate
- Methyl 5-bromo-2-(1H-imidazol-2-yl)benzoate
Uniqueness
Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl)benzoate is unique due to the specific positioning of the bromine atom and the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C10H8BrN3O2 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC名 |
methyl 5-bromo-2-(1,2,4-triazol-1-yl)benzoate |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14/h2-6H,1H3 |
InChIキー |
ZTLMYOBWAPURRB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


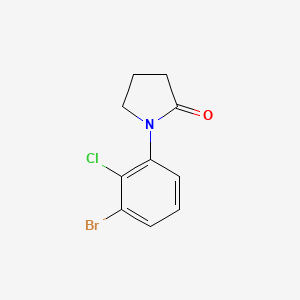
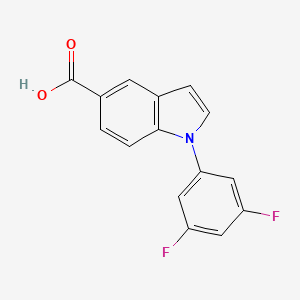
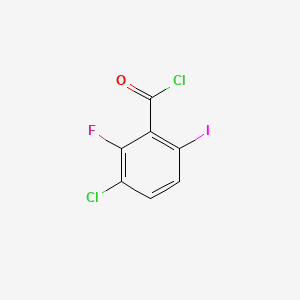

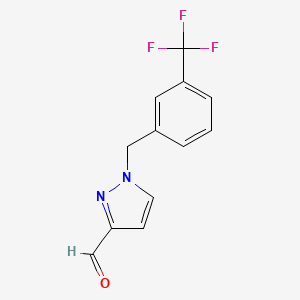
![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)
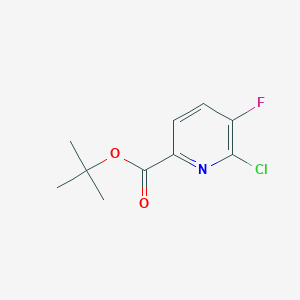
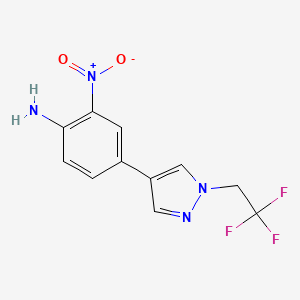
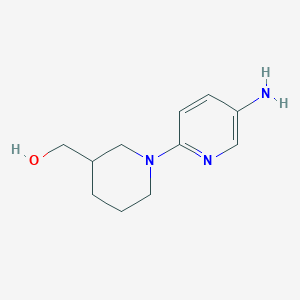
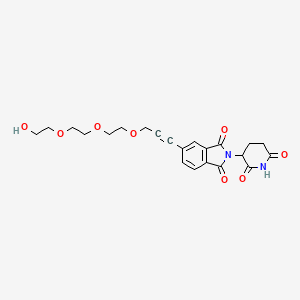
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)
